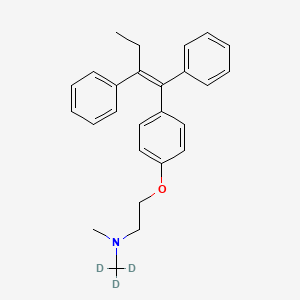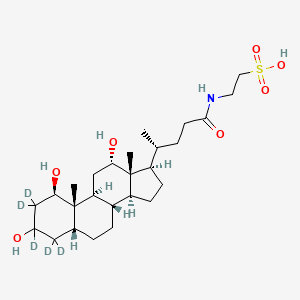
Sulfo DBCO-TFP Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo DBCO-TFP Ester is a water-soluble, amine-reactive labeling reagent that enables the incorporation of the Sulfo DBCO moiety onto amine-containing molecules. The hydrophilic, sulfonated spacer arm greatly improves the water solubility of DBCO-derivatized molecules, making them completely soluble in aqueous media . This compound is widely used in copper-free click chemistry reactions, where it reacts with azide-functionalized compounds or biomolecules to form stable triazole linkages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfo DBCO-TFP Ester is synthesized through the reaction of 2,3,5,6-tetrafluorophenyl (TFP) esters with primary amines, forming covalent amide bonds . The reaction conditions typically involve the use of solvents such as DMSO, DMF, DCM, THF, chloroform, and water . The hydrophilic, sulfonated spacer arm is introduced to improve the solubility of the final product in aqueous media .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo DBCO-TFP Ester primarily undergoes substitution reactions, where the TFP ester reacts with primary amines to form covalent amide bonds . This compound is also involved in copper-free click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azide-functionalized compounds, primary amines, and various solvents such as DMSO, DMF, DCM, THF, chloroform, and water . The reaction conditions are typically mild, with no need for a Cu (I) catalyst .
Major Products
The major products formed from reactions involving this compound are stable triazole linkages when reacted with azide-functionalized compounds . When reacting with primary amines, the product is a covalent amide bond .
Wissenschaftliche Forschungsanwendungen
Sulfo DBCO-TFP Ester has a wide range of applications in scientific research, including:
Wirkmechanismus
Sulfo DBCO-TFP Ester exerts its effects through the formation of covalent bonds with primary amines and azide-functionalized compounds. The TFP ester reacts with primary amines to form covalent amide bonds, while the DBCO moiety reacts with azide groups to form stable triazole linkages through copper-free click chemistry . The hydrophilic, sulfonated spacer arm enhances the solubility of the compound, facilitating its interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
Sulfo DBCO-TFP Ester is unique due to its water solubility and the stability of the TFP ester in aqueous media . Similar compounds include:
DBCO-NHS Ester: Another amine-reactive labeling reagent, but less stable in aqueous media compared to TFP esters.
Sulfo-NHS Ester: Similar in function but lacks the hydrophilic, sulfonated spacer arm, making it less soluble in water.
DBCO-PEG4-TFP Ester: Contains a polyethylene glycol (PEG) linker, providing additional flexibility and solubility.
This compound stands out due to its superior solubility and stability, making it a preferred choice for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C28H20F4N2O7S |
|---|---|
Molekulargewicht |
604.5 g/mol |
IUPAC-Name |
3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-1-oxo-1-(2,3,5,6-tetrafluorophenoxy)propane-2-sulfonic acid |
InChI |
InChI=1S/C28H20F4N2O7S/c29-19-13-20(30)26(32)27(25(19)31)41-28(37)22(42(38,39)40)14-33-23(35)11-12-24(36)34-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-21(17)34/h1-8,13,22H,11-12,14-15H2,(H,33,35)(H,38,39,40) |
InChI-Schlüssel |
OXCOLSMUBAPWNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCC(C(=O)OC4=C(C(=CC(=C4F)F)F)F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)


